molecular formula C13H11BrN2O4S B2941825 N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide CAS No. 296273-91-1

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B2941825
CAS RN: 296273-91-1
M. Wt: 371.21
InChI Key: CXRVMLNAXRUBOP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as NBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has a nitro group and a bromine atom attached to a benzene ring. NBS has been used in various scientific studies due to its unique properties and ability to react with different compounds.

Scientific Research Applications

Synthesis and Characterization

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide and its derivatives have been synthesized and characterized, revealing insights into their structural and electronic properties through various spectroscopic and computational methods. Studies have demonstrated their potential in crystallography, showing specific intermolecular interactions that stabilize their structure. Computational studies complement these findings, highlighting the compound's vibrational wave numbers, molecular electrostatic potential, and interaction with proteins in silico, suggesting a range of applications in molecular design and drug discovery (Murthy et al., 2018).

Chemical Synthesis Applications

This compound has been employed as a reagent in chemical synthesis, offering a more benign approach for the electrophilic cyanation of aryl and heteroaryl bromides. This methodology facilitates the efficient synthesis of benzonitriles, proving its value in creating pharmaceutical intermediates. The process highlights its adaptability and efficiency across various substrates, including those that are electronically diverse or sterically demanding, thereby underscoring its utility in organic synthesis and drug development (Anbarasan, Neumann, & Beller, 2011).

Analytical Chemistry

In analytical chemistry, derivatives of this compound, like sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N), have been utilized as oxidizing titrants. This application demonstrates their effectiveness in the direct titration of various compounds, such as ascorbic acid and methionine, showcasing the compound's versatility and reliability in quantitative analysis. The procedures developed using these derivatives are praised for their simplicity, rapidity, and accuracy, making them valuable tools in analytical methodologies (Gowda et al., 1983).

Pharmacological Research

Pharmacological studies have explored the anticholinesterase and antioxidant activities of this compound derivatives. These investigations include in vitro assays for inhibitory effects against acetylcholinesterase and butyrylcholinesterase, as well as antioxidant assessments through DPPH and nitric oxide scavenging assays. Molecular docking studies further elucidate the potential interactions at the molecular level, indicating the compound's relevance in designing therapeutics for conditions like Alzheimer's disease. This research outlines the compound's potential in pharmacology, emphasizing its role in developing new treatments (Mphahlele, Gildenhuys, & Zamisa, 2021).

properties

IUPAC Name

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRVMLNAXRUBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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